molecular formula C6ClF13O2S B8770145 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulphonyl chloride CAS No. 55591-23-6

1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulphonyl chloride

Cat. No. B8770145
Key on ui cas rn: 55591-23-6
M. Wt: 418.56 g/mol
InChI Key: DVRQSALCLMEVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05118879

Procedure details

Reactions were carried out generally in accordance with Example 1, except that trifluoromethanesulfonyl chloride was replaced by perfluorohexanesulfonyl chloride and styrene was replaced, respcetively, by 1-hexene (Example 15), 1-heptene (Example 16) and 1-octene (Example 17), whereby 1-butyl-1-chloro-2-perfluorohexylethane (Example 15), 1-heptyl-1-chloro-2-perfluorohexylethane (Example 16) and 1-hexyl-1-chloro-2-perfluorohexylethane (Example 17) were obtained, respectively, at a yield of 63%, 69% and 73%. The results of analyses of respective products are set forth below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(Cl)(=O)=O.F[C:10](F)(S(Cl)(=O)=O)[C:11](F)(F)[C:12](F)(F)[C:13](F)(F)[C:14](F)(F)[C:15](F)(F)F.[CH2:32]=[CH:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>>[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH3:15].[CH2:32]=[CH:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38].[CH2:32]=[CH:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)Cl)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CCCCC
Name
Type
product
Smiles
C=CCCCCC
Name
Type
product
Smiles
C=CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05118879

Procedure details

Reactions were carried out generally in accordance with Example 1, except that trifluoromethanesulfonyl chloride was replaced by perfluorohexanesulfonyl chloride and styrene was replaced, respcetively, by 1-hexene (Example 15), 1-heptene (Example 16) and 1-octene (Example 17), whereby 1-butyl-1-chloro-2-perfluorohexylethane (Example 15), 1-heptyl-1-chloro-2-perfluorohexylethane (Example 16) and 1-hexyl-1-chloro-2-perfluorohexylethane (Example 17) were obtained, respectively, at a yield of 63%, 69% and 73%. The results of analyses of respective products are set forth below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(Cl)(=O)=O.F[C:10](F)(S(Cl)(=O)=O)[C:11](F)(F)[C:12](F)(F)[C:13](F)(F)[C:14](F)(F)[C:15](F)(F)F.[CH2:32]=[CH:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>>[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH3:15].[CH2:32]=[CH:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38].[CH2:32]=[CH:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)Cl)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CCCCC
Name
Type
product
Smiles
C=CCCCCC
Name
Type
product
Smiles
C=CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05118879

Procedure details

Reactions were carried out generally in accordance with Example 1, except that trifluoromethanesulfonyl chloride was replaced by perfluorohexanesulfonyl chloride and styrene was replaced, respcetively, by 1-hexene (Example 15), 1-heptene (Example 16) and 1-octene (Example 17), whereby 1-butyl-1-chloro-2-perfluorohexylethane (Example 15), 1-heptyl-1-chloro-2-perfluorohexylethane (Example 16) and 1-hexyl-1-chloro-2-perfluorohexylethane (Example 17) were obtained, respectively, at a yield of 63%, 69% and 73%. The results of analyses of respective products are set forth below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(Cl)(=O)=O.F[C:10](F)(S(Cl)(=O)=O)[C:11](F)(F)[C:12](F)(F)[C:13](F)(F)[C:14](F)(F)[C:15](F)(F)F.[CH2:32]=[CH:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>>[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH3:15].[CH2:32]=[CH:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38].[CH2:32]=[CH:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)Cl)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CCCCC
Name
Type
product
Smiles
C=CCCCCC
Name
Type
product
Smiles
C=CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05118879

Procedure details

Reactions were carried out generally in accordance with Example 1, except that trifluoromethanesulfonyl chloride was replaced by perfluorohexanesulfonyl chloride and styrene was replaced, respcetively, by 1-hexene (Example 15), 1-heptene (Example 16) and 1-octene (Example 17), whereby 1-butyl-1-chloro-2-perfluorohexylethane (Example 15), 1-heptyl-1-chloro-2-perfluorohexylethane (Example 16) and 1-hexyl-1-chloro-2-perfluorohexylethane (Example 17) were obtained, respectively, at a yield of 63%, 69% and 73%. The results of analyses of respective products are set forth below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)S(Cl)(=O)=O.F[C:10](F)(S(Cl)(=O)=O)[C:11](F)(F)[C:12](F)(F)[C:13](F)(F)[C:14](F)(F)[C:15](F)(F)F.[CH2:32]=[CH:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>>[CH2:10]=[CH:11][CH2:12][CH2:13][CH2:14][CH3:15].[CH2:32]=[CH:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:38].[CH2:32]=[CH:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(S(=O)(=O)Cl)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CCCCC
Name
Type
product
Smiles
C=CCCCCC
Name
Type
product
Smiles
C=CCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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